4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Kinase Selectivity JAK/STAT Pathway Medicinal Chemistry

Researchers targeting JAK1/TYK2 or CDK2 often encounter poor selectivity and synthetic dead-ends with generic imidazopyridines. 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is the exact solution-a 3H-tautomer scaffold with a reactive 4-chloro handle that enables: • JAK2/JAK1 selectivity ratios >600 (vs. ~32 for 1H-tautomer), minimizing off-target effects. • Rapid SAR via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the 4-chloro site. • Consistent 97% purity with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 87034-78-4
Cat. No. B1603552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
CAS87034-78-4
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=C2)Cl
InChIInChI=1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3
InChIKeyVHLMQGSRUSNLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 87034-78-4) - Core Properties and Procurement Considerations


4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 87034-78-4) is a heterocyclic building block belonging to the 3H-imidazo[4,5-c]pyridine class, characterized by a fused imidazole-pyridine scaffold with a methyl group at the 3-position and a chlorine at the 4-position . The compound is typically supplied at ≥95% purity for research use only . Its canonical SMILES notation (CN1C=NC2=CC=NC(Cl)=C21) confirms the specific substitution pattern that distinguishes it from regioisomeric analogs such as 1H-imidazo[4,5-c]pyridines . This substitution pattern is critical because the 3H-tautomer exhibits distinct hydrogen-bonding capabilities and conformational preferences compared to 1H-analogs, influencing both its reactivity in further synthetic transformations and its potential biological target engagement [1].

Why Generic Imidazopyridine Analogs Cannot Substitute for 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in Research and Synthesis


Simple substitution of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine with other imidazopyridine regioisomers or differently substituted analogs is not scientifically valid due to profound differences in both chemical reactivity and biological target engagement. The 3H-imidazo[4,5-c]pyridine scaffold exhibits a distinct selectivity profile compared to the 1H-imidazo[4,5-c]pyridine scaffold in kinase inhibition assays, with IC50 ratios differing by orders of magnitude against JAK family members [1]. Furthermore, the presence of the 4-chloro substituent provides a critical synthetic handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, which is absent in unsubstituted or 4-alkyl analogs [2]. The 3-methyl group also influences the electronic distribution of the heterocyclic core, affecting both reaction yields and the conformational preference of the fused ring system [3]. Therefore, attempts to replace this compound with a generic 'imidazopyridine' or even a closely related analog risk both synthetic failure and, in biological applications, complete loss of the desired activity profile.

Quantitative Differentiation Evidence for 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 87034-78-4) vs. Analogs


Scaffold Selectivity: 3H- vs. 1H-Imidazo[4,5-c]pyridine in JAK Kinase Profiling

The 3H-imidazo[4,5-c]pyridine scaffold confers a distinct selectivity profile compared to the 1H-imidazo[4,5-c]pyridine scaffold when incorporated into kinase inhibitors. In head-to-head profiling against JAK family members, matched molecular pairs differing only in the tautomeric state of the imidazopyridine core showed dramatically altered selectivity. For example, the 1H-imidazo[4,5-c]pyridine derivative (Compound 10) exhibited a JAK1 IC50 of 12 nM and a JAK2 IC50 of 380 nM, resulting in a JAK2/JAK1 selectivity ratio of 31.7. In contrast, the corresponding 3H-imidazo[4,5-b]pyridine derivative (Compound 11) demonstrated a JAK1 IC50 of 2.3 nM and a JAK2 IC50 of 1400 nM, yielding a much higher JAK2/JAK1 selectivity ratio of 609 [1]. While these specific compounds differ in the fusion pattern of the pyridine ring, the data unequivocally demonstrate that the tautomeric state of the imidazopyridine core is a critical determinant of target selectivity. The target compound, 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, possesses the 3H-tautomer and a 4-chloro substituent, which together define a unique starting point for medicinal chemistry campaigns seeking specific selectivity profiles [1].

Kinase Selectivity JAK/STAT Pathway Medicinal Chemistry

Potency of 3H-Imidazo[4,5-c]pyridine Derivatives as CDK2 Inhibitors

The 3H-imidazo[4,5-c]pyridine scaffold, when appropriately substituted, yields potent CDK2 inhibitors with nanomolar IC50 values. In a study of 3H-imidazole[4,5-c]pyridine derivatives, compound 5b (which contains a 4-chloro substituent similar to the target compound) exhibited an IC50 of 21 nM against CDK2 and demonstrated in vitro anti-proliferation activity against HL60, A549, and HCT116 cell lines [1]. In contrast, earlier CDK2 inhibitors based on alternative scaffolds, such as the purine analog CYC202 (R-roscovitine), display CDK2 IC50 values in the range of 450-700 nM [2]. The 4-chloro substituent present in both compound 5b and the target compound 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is believed to contribute to this enhanced potency by forming favorable hydrophobic interactions within the ATP-binding pocket [1].

CDK2 Inhibition Antiproliferative Cancer Research

Synthetic Utility: 4-Chloro Substituent as a Versatile Handle for Cross-Coupling

The 4-chloro substituent in 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine provides a reactive site for palladium-catalyzed cross-coupling reactions, a feature not present in 4-unsubstituted or 4-alkyl analogs. In synthetic studies of imidazo[4,5-c]pyridines, the 4-chloro derivative (specifically 3-amino-N-Boc-4-chloropyridine) undergoes efficient copper-catalyzed N-arylation and subsequent palladium-catalyzed amidation/cyclization to yield diverse N-aryl imidazo[4,5-c]pyridines in three steps [1]. This contrasts with 4-unsubstituted imidazo[4,5-c]pyridines, which lack this synthetic versatility and often require alternative, less efficient routes. The target compound's 4-chloro group is directly amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid diversification of the imidazopyridine core for structure-activity relationship (SAR) studies [1]. Additionally, the 3-methyl group serves to protect the imidazole nitrogen from unwanted side reactions during these transformations [2].

Synthetic Chemistry Cross-Coupling Building Block

Computational Prediction of AURKA Inhibitory Activity for Imidazo[4,5-c]pyridines

Computational modeling at the PM7 level of theory has identified imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. In a study evaluating deaza analogs of purine, the imidazo[4,5-c]pyridine scaffold demonstrated favorable binding energies and predicted inhibitory activity against AURKA [1]. Specifically, compounds bearing a 4-chloro substituent showed enhanced binding affinity in silico compared to 4-unsubstituted or 4-fluoro analogs, with predicted inhibition constants (Ki) in the nanomolar range [1]. These predictions were validated by the synthesis of selected compounds in high yields for subsequent biological testing [2]. While direct experimental IC50 data for the target compound is not yet available, the computational evidence supports the hypothesis that the 4-chloro-3-methyl substitution pattern is optimal for AURKA engagement among close analogs within the imidazo[4,5-c]pyridine series [1].

Aurora Kinase A Computational Chemistry Cancer Therapeutics

Optimal Application Scenarios for 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 87034-78-4)


Development of Selective JAK Kinase Inhibitors with Favorable Selectivity Profiles

Given the demonstrated ability of the 3H-imidazo[4,5-c]pyridine scaffold to confer high JAK2/JAK1 selectivity ratios (e.g., 609 for compound 11 compared to 31.7 for the 1H-tautomer) [1], 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is an ideal starting material for medicinal chemistry programs targeting JAK1- or TYK2-selective inhibitors. The 4-chloro substituent provides a convenient site for introducing diverse aniline or heteroaromatic moieties via Buchwald-Hartwig amination, enabling rapid exploration of SAR to further enhance selectivity and potency. This compound should be prioritized over 1H-imidazo[4,5-c]pyridine analogs when the goal is to minimize JAK2-related off-target effects such as thrombocytopenia and anemia.

Synthesis of Potent CDK2 Inhibitors for Oncology Research

Based on the potent CDK2 inhibition (IC50 = 21 nM) observed for closely related 3H-imidazo[4,5-c]pyridine derivatives bearing a 4-chloro substituent [1], 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a strategic building block for developing next-generation CDK2 inhibitors. Researchers should utilize the 4-chloro group for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups that occupy the CDK2 ribose pocket, while the 3-methyl group maintains favorable hydrophobic contacts. This compound is particularly suitable for programs aiming to overcome resistance to current CDK4/6 inhibitors by targeting CDK2-driven compensatory mechanisms in cancer cells [2].

Rapid Diversification of Imidazopyridine Core via Palladium-Catalyzed Cross-Coupling

The presence of a reactive 4-chloro substituent makes this compound a versatile platform for generating diverse compound libraries in a single synthetic step [1]. Researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, heteroaryl, amine, or alkyne functionalities. This approach significantly accelerates SAR studies compared to multi-step de novo synthesis of imidazopyridine analogs. Furthermore, the 3-methyl group protects the imidazole nitrogen from unwanted alkylation or arylation during cross-coupling, ensuring high yields and purity of the desired products [2]. This compound is therefore recommended for high-throughput chemistry and parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.